molecular formula C9H6F5NO B14285536 2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide CAS No. 118251-86-8

2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide

Katalognummer: B14285536
CAS-Nummer: 118251-86-8
Molekulargewicht: 239.14 g/mol
InChI-Schlüssel: XVXCFRGPLFBMEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide is a fluorinated benzamide derivative with the molecular formula C9H6F5NO This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a dimethylamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted benzamides with various functional groups.

    Reduction: N,N-dimethyl-2,3,4,5,6-pentafluoroaniline.

    Oxidation: Oxidized derivatives, though less common.

Wissenschaftliche Forschungsanwendungen

2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide is primarily influenced by the presence of fluorine atoms, which enhance its stability and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzamide
  • 2,3,4,5,6-Pentafluoroaniline
  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorotoluene

Uniqueness

2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide is unique due to the presence of both the pentafluorobenzene ring and the dimethylamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

118251-86-8

Molekularformel

C9H6F5NO

Molekulargewicht

239.14 g/mol

IUPAC-Name

2,3,4,5,6-pentafluoro-N,N-dimethylbenzamide

InChI

InChI=1S/C9H6F5NO/c1-15(2)9(16)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3

InChI-Schlüssel

XVXCFRGPLFBMEH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.